molecular formula C10H7NO4 B3045198 7-amino-2-oxo-2H-chromene-3-carboxylic acid CAS No. 103030-07-5

7-amino-2-oxo-2H-chromene-3-carboxylic acid

Cat. No.: B3045198
CAS No.: 103030-07-5
M. Wt: 205.17 g/mol
InChI Key: DWUGLRBZSAWYLE-UHFFFAOYSA-N
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Description

7-amino-2-oxo-2H-chromene-3-carboxylic acid is a compound belonging to the coumarin family. Coumarins are a group of naturally occurring compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-2-oxo-2H-chromene-3-carboxylic acid typically involves the conversion of 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, followed by reaction with 3-chloropentane-2,4-dione to afford N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride . Another method involves the synthesis of 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylic acid ethyl ester, which is then hydrolyzed and de-esterified to obtain the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

7-amino-2-oxo-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the coumarin ring.

    Reduction: This reaction can reduce the carbonyl group to a hydroxyl group.

    Substitution: This reaction can introduce different substituents on the coumarin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Mechanism of Action

The mechanism of action of 7-amino-2-oxo-2H-chromene-3-carboxylic acid involves its inhibition of cyclooxygenase-2 (COX-2). COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, which are mediators of inflammation. By inhibiting COX-2, this compound can reduce inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-2-oxo-2H-chromene-3-carboxylic acid is unique due to its specific amino substitution, which imparts distinct biological activities and chemical reactivity compared to its analogues. Its role as a COX-2 inhibitor also sets it apart from other coumarin derivatives .

Properties

IUPAC Name

7-amino-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUGLRBZSAWYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=O)C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577615
Record name 7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103030-07-5
Record name 7-Amino-2-oxo-2H-1-benzopyran-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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